N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine
Description
N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine is a halogenated and nitrated pyridine derivative with a benzylamine substituent. Its structure features a pyridine core substituted with bromine atoms at the 2- and 6-positions, a nitro group at the 3-position, and a benzylamine group at the 4-position. This combination of electron-withdrawing (bromo, nitro) and aromatic (benzyl) groups imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H9Br2N3O2 |
|---|---|
Molecular Weight |
387.03 g/mol |
IUPAC Name |
N-benzyl-2,6-dibromo-3-nitropyridin-4-amine |
InChI |
InChI=1S/C12H9Br2N3O2/c13-10-6-9(11(17(18)19)12(14)16-10)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
InChI Key |
QONDDYZKZJSFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=C2[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by bromination and benzylation. One common method includes the reaction of 2,6-dibromo-4-aminopyridine with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically under mild heating conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Major Products Formed
Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.
Reduction: The major product is N-Benzyl-2,6-diamino-3-nitropyridin-4-amine when the nitro group is reduced.
Scientific Research Applications
N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research into its potential pharmacological properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It is employed in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atoms and benzyl group can enhance binding affinity to target molecules . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzyl-2,6-dichloropyridin-4-amine
- Structure : Differs by substitution of bromine with chlorine at the 2- and 6-positions and lacks the 3-nitro group.
- Molecular Weight : 253.12 g/mol (vs. ~435.94 g/mol for the dibromo-nitro analog, estimated from similar compounds).
- Properties: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric hindrance and polarizability. The absence of the nitro group further alters electronic properties, reducing electron-withdrawing effects on the pyridine ring .
- Applications : Discontinued commercial availability (as per ) suggests challenges in synthesis or stability compared to brominated analogs.
(4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine
- Structure : Features a benzene ring substituted with bromine and nitro groups instead of a pyridine core.
- Molecular Weight : 386.04 g/mol.
- Properties : The nitro group at the 2-position on the benzene ring creates distinct electronic effects compared to the 3-nitro-pyridine system. Benzene’s lower basicity than pyridine alters reactivity in nucleophilic substitution or coordination chemistry. The absence of a heterocyclic nitrogen reduces hydrogen-bonding opportunities, impacting crystallographic packing patterns .
N-Benzyl-2,2,2-trifluoroacetamide
- Structure : Replaces the pyridine core with a trifluoroacetamide group.
- Biological Activity : Exhibits antifungal activity (MIC = 15.62 μg/mL against Aspergillus flavus) and antioxidant capacity (78.97% at 1,000 μg/mL) .
- Comparison: The trifluoroacetamide group enhances metabolic stability and lipophilicity compared to nitro-pyridine systems.
4-Nitrobenzylamine
- Structure : A simple benzylamine derivative with a para-nitro group.
- Properties : The nitro group’s para position on the benzene ring provides strong electron-withdrawing effects, comparable to the 3-nitro group on pyridine. However, the absence of halogens and a heterocyclic ring limits its utility in coordination chemistry or as a kinase inhibitor scaffold .
Data Table: Key Properties of Comparable Compounds
Biological Activity
N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyridine ring with dibromo and nitro substitutions. These modifications enhance its chemical reactivity and potential biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 356.03 g/mol. The presence of bromine and nitro groups contributes to the compound's lipophilicity, which may facilitate its penetration through cell membranes, thereby enhancing its biological efficacy against microbial cells and cancer cell lines.
Antimicrobial Properties
Research indicates that compounds with nitro and bromine substituents often exhibit notable antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent. Studies suggest that its structural characteristics may allow it to disrupt microbial cell division or function effectively against various pathogens.
Case Study: Antimicrobial Efficacy
A study focused on similar compounds demonstrated that derivatives with dibromo and nitro groups showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial effects.
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promise in oncology research. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The dual halogenation pattern may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation.
Research Findings: Cytotoxicity
In vitro studies have indicated that related compounds can induce apoptosis in cancer cells through mechanisms such as DNA damage or disruption of cell cycle progression. The specific pathways affected by this compound remain a subject of ongoing investigation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Benzyl-3-bromo-5-nitropyridin-4-amine | One bromine atom, different nitro positioning | Less sterically hindered than N-Benzyl dibromo |
| 2-Aminopyridine | Unsubstituted pyridine ring | Lacks halogen substituents; simpler structure |
| 4-Bromopyridin-3-amines | Brominated at different positions | May exhibit different biological activities |
| N,N-Dimethylaminopyridinone | Contains dimethylamino group | Different functional group impacting reactivity |
This table illustrates how this compound stands out due to its dual halogenation and nitro substitution pattern, which may enhance its bioactivity compared to less substituted analogs.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for future drug development. Research could focus on:
- Target Identification : Identifying specific biological targets such as enzymes or receptors that interact with the compound.
- Pathway Analysis : Investigating the cellular pathways affected by the compound, particularly those involved in apoptosis or microbial resistance.
- Synergistic Effects : Exploring potential combinations with other therapeutic agents to enhance efficacy against resistant strains or tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
